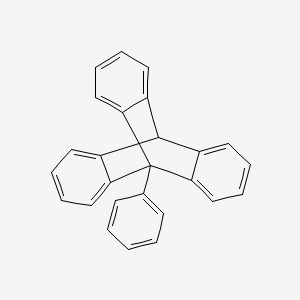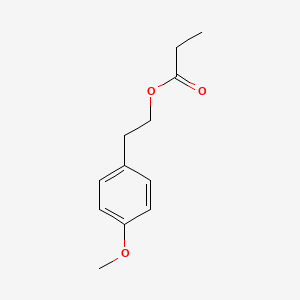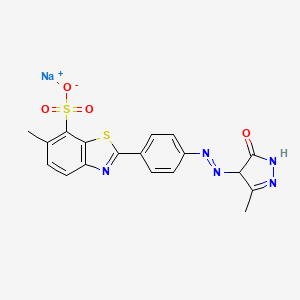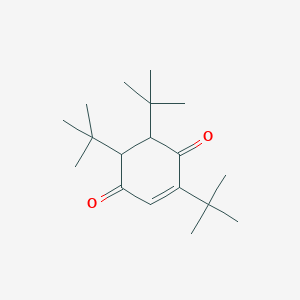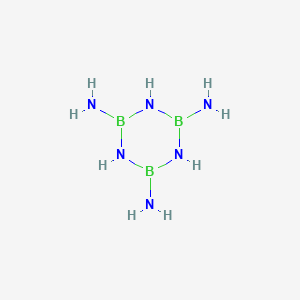![molecular formula C17H11NO5 B14715372 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione CAS No. 6627-16-3](/img/structure/B14715372.png)
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method involves the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is environmentally benign and allows for the recovery and reuse of the catalyst without loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are likely to be employed to ensure sustainability and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and nitro groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroquinone derivatives.
Applications De Recherche Scientifique
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS), which can damage DNA and induce apoptosis in cancer cells . It also regulates the tumor suppressor factor p53 and induces apoptosis via the endoplasmic reticulum stress pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Exhibits similar fluorescence properties and is used in electroluminescence devices.
Uniqueness
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential biological activities. Its ability to generate ROS and induce apoptosis in cancer cells makes it a promising candidate for anticancer research.
Propriétés
Numéro CAS |
6627-16-3 |
|---|---|
Formule moléculaire |
C17H11NO5 |
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
2-[hydroxy-(3-nitrophenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11NO5/c19-15-9-14(17(21)13-7-2-1-6-12(13)15)16(20)10-4-3-5-11(8-10)18(22)23/h1-9,16,20H |
Clé InChI |
CRQBVGCQCVBNIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC(=CC=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



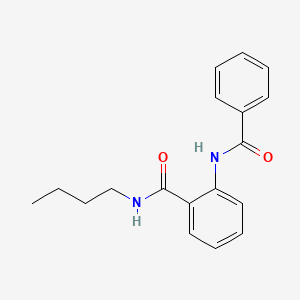
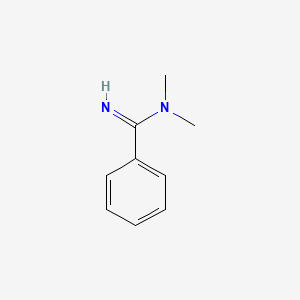
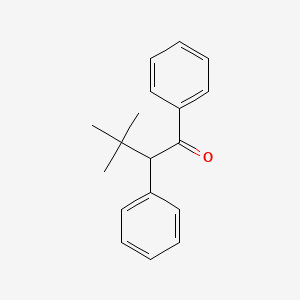

![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)


